Cas no 2227737-91-7 (rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a fluorinated nitrophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its stereochemical complexity and functional group diversity, which make it a valuable intermediate for the synthesis of bioactive molecules. The presence of both fluorine and nitro groups enhances its potential for further derivatization, enabling applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its rigid cyclopropane backbone contributes to conformational constraint, which can improve binding affinity and selectivity in target interactions. The racemic mixture allows for exploration of stereochemical effects on biological activity.
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine structure
2227737-91-7 structure
Product name:rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
CAS No:2227737-91-7
MF:C9H9FN2O2
Molecular Weight:196.178365468979
CID:5814795
PubChem ID:165851639

rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
    • 2227737-91-7
    • EN300-1822448
    • インチ: 1S/C9H9FN2O2/c10-7-2-1-5(6-4-8(6)11)3-9(7)12(13)14/h1-3,6,8H,4,11H2/t6-,8+/m0/s1
    • InChIKey: XPAHTRIDJRRYGY-POYBYMJQSA-N
    • SMILES: FC1C=CC(=CC=1[N+](=O)[O-])[C@@H]1C[C@H]1N

計算された属性

  • 精确分子量: 196.06480570g/mol
  • 同位素质量: 196.06480570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.8Ų
  • XLogP3: 1.2

rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1822448-1.0g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
1g
$1299.0 2023-05-27
Enamine
EN300-1822448-2.5g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
2.5g
$2548.0 2023-09-19
Enamine
EN300-1822448-10.0g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
10g
$5590.0 2023-05-27
Enamine
EN300-1822448-5g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
5g
$3770.0 2023-09-19
Enamine
EN300-1822448-10g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
10g
$5590.0 2023-09-19
Enamine
EN300-1822448-0.25g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
0.25g
$1196.0 2023-09-19
Enamine
EN300-1822448-0.05g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
0.05g
$1091.0 2023-09-19
Enamine
EN300-1822448-1g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
1g
$1299.0 2023-09-19
Enamine
EN300-1822448-5.0g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
5g
$3770.0 2023-05-27
Enamine
EN300-1822448-0.1g
rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine
2227737-91-7
0.1g
$1144.0 2023-09-19

rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine 関連文献

rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amineに関する追加情報

Chemical Profile of rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine (CAS No. 2227737-91-7)

rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2227737-91-7, is a structurally intriguing compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of cyclopropane-containing amine derivatives, which are known for their unique three-membered ring structure that imparts distinct steric and electronic properties. The presence of both fluoro and nitro substituents on the aromatic ring further enhances its potential bioactivity, making it a promising candidate for drug discovery and development.

The nitro group at the 3-position of the phenyl ring introduces a strong electron-withdrawing effect, which can modulate the electronic properties of the aromatic system. This feature is particularly valuable in medicinal chemistry, as it can influence both the binding affinity and metabolic stability of the compound. Additionally, the fluoro substituent at the 4-position provides additional conformational flexibility and can enhance lipophilicity, factors that are critical for optimizing pharmacokinetic profiles. The combination of these two substituents creates a molecule with a balanced set of properties that could make it effective in targeting various biological pathways.

The cyclopropan-1-amine core of this compound is a key structural motif that has been explored extensively in drug design. The rigid three-membered ring introduces conformational constraints that can improve binding to biological targets, while the amine functionality provides a site for further chemical modification. This dual functionality makes rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine a versatile scaffold for developing novel therapeutic agents.

In recent years, there has been significant interest in developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. One such enzyme is isocitrate dehydrogenase (IDH), which plays a crucial role in energy metabolism and is frequently mutated in various cancers. Researchers have been exploring compounds that can selectively inhibit mutant IDH enzymes, thereby disrupting tumor cell metabolism and growth. The structural features of rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine make it an attractive candidate for this purpose. The fluoro and nitro substituents could potentially interact with specific residues in the IDH active site, while the cyclopropane ring could provide steric hindrance to wild-type IDH enzymes.

Furthermore, the amine group in this compound could be modified to introduce additional pharmacophoric elements that enhance binding affinity or improve pharmacokinetic properties. For instance, linking this core structure to other bioactive moieties through amide or urea linkers could expand its therapeutic potential. Such modifications have been successfully employed in other drug candidates targeting metabolic enzymes.

The synthesis of rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine presents unique challenges due to its complex stereochemistry. The cyclopropane ring must be introduced with high enantiomeric purity, as even small amounts of impurities can significantly affect bioactivity. Additionally, the regioselective introduction of both the fluoro and nitro substituents requires careful control over reaction conditions to avoid unwanted side products.

Recent advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in building chiral centers and introducing functional groups with high selectivity. These methods have enabled chemists to access previously inaccessible scaffolds and explore new chemical space for drug discovery.

The biological evaluation of rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine has revealed promising activity against several targets relevant to human health. In vitro studies have shown that this compound exhibits inhibitory effects on enzymes involved in cancer metabolism, such as mutant IDH enzymes. These findings suggest that it could be developed into a novel therapeutic agent for treating cancers driven by metabolic dysregulation.

Additionally, preclinical studies have indicated that this compound may have applications beyond oncology. Its ability to modulate biological pathways related to inflammation and neurodegeneration has also been explored. The dual functionality provided by the cyclopropane ring and aromatic substituents makes it a versatile scaffold for developing multifunctional drugs that can address multiple disease mechanisms simultaneously.

The development of rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine into a clinical candidate will require further optimization to improve its pharmacokinetic properties and reduce potential toxicity. Strategies such as prodrug design or covalent modification could enhance its bioavailability and target specificity. Additionally, thorough toxicological studies will be necessary to ensure its safety before human clinical trials can begin.

In conclusion,rac-(1R,2S)-2-(4-fluoro-3-nitrophenyl)cyclopropan-1-amine (CAS No. 2227737-91-7) is a structurally unique compound with significant potential in drug discovery and development. Its combination of stereochemical complexity and functional diversity makes it an attractive candidate for targeting various diseases associated with metabolic dysregulation or inflammation. As synthetic chemistry continues to advance, new methods will likely emerge that make it easier to access and modify molecules like this one, further expanding their therapeutic applications.

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